

physical and chemical properties of LY 295427

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Compound of Interest

Compound Name: LY 295427

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An In-depth Technical Guide on the Core Physical and Chemical Properties of LY295427

This guide provides a comprehensive overview of the physical and chemical properties of LY295427, a hypocholesterolemic agent known for its unique mechanism of action in regulating cholesterol homeostasis. The information is intended for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Physical and Chemical Properties

LY295427, identified chemically as 4 α -allylcholestan-3 α -ol, is a sterol derivative that has been investigated for its ability to lower plasma cholesterol levels.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Source
IUPAC Name	(3 α ,4 α ,5 α)-4-(2-propenyl)cholestan-3-ol	[3]
Synonym	4 α -allylcholestan-3 α -ol	[1][2]
Molecular Formula	C ₃₀ H ₅₂ O	Calculated
Molecular Weight	428.74 g/mol	Calculated
Appearance	White, low-melting solid	[4]
Melting Point	Data for enantiomer: 125-126 °C (uncorrected)	[4]
Solubility	Not explicitly stated in the provided results.	
pKa	Not explicitly stated in the provided results.	
logP	Not explicitly stated in the provided results.	

Note: Physical properties such as melting point are for the enantiomer of LY295427 (ent-LY295427). Enantiomers share identical physical properties, except for the direction of optical rotation.[4]

Mechanism of Action and Signaling Pathway

LY295427 exerts its hypocholesterolemic effects by intervening in the cellular cholesterol regulatory network, specifically by antagonizing the effects of oxysterols like 25-hydroxycholesterol (25-HC).[5] Oxysterols normally suppress the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), transcription factors that control the synthesis and uptake of cholesterol.[6]

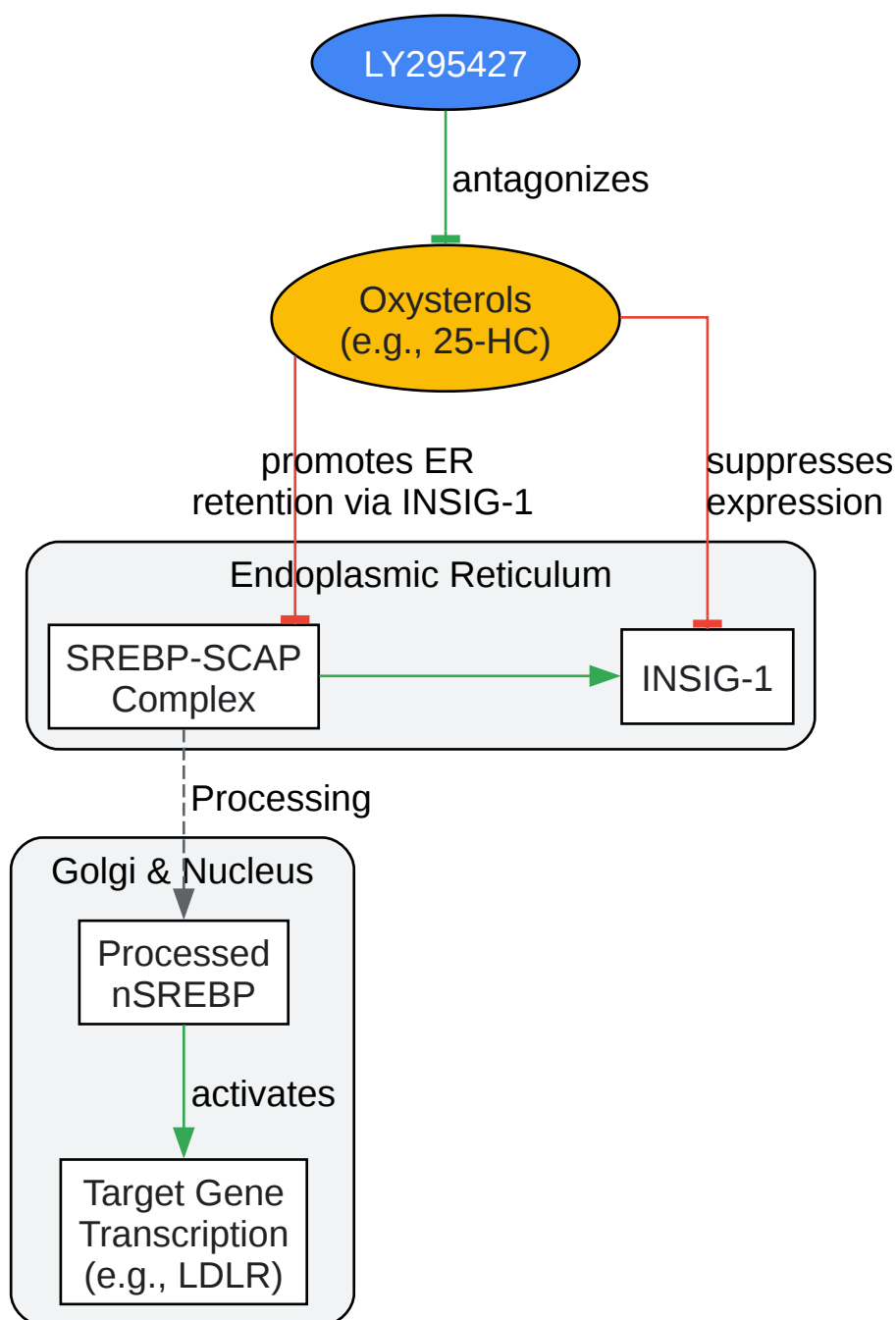
The key steps in the pathway are:

- Oxysterol Action: High levels of oxysterols suppress the expression of the Insulin-Induced Gene-1 (INSIG-1) and promote the retention of the SREBP-SCAP (SREBP cleavage-

activating protein) complex in the endoplasmic reticulum (ER), preventing SREBP activation.

[1][2]

- LY295427 Intervention: LY295427 reverses this suppression.[6] It counters the effects of oxysterols, leading to an increased expression of INSIG-1 and restoring the processing of SREBP.[1][2]
- SREBP Activation: Once processed, SREBP moves to the nucleus and activates the transcription of target genes, including the low-density lipoprotein (LDL) receptor, which enhances the clearance of plasma LDL cholesterol.[1][6]



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Fig. 1: Signaling pathway of LY295427 in cholesterol regulation.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols associated with LY295427.

Synthesis of ent-LY295427

The synthesis of the enantiomer of LY295427 has been described in a multi-step process.[4] A key final step involves the selective reduction of an enone intermediate to form the 3 β alcohol.

Protocol: Selective Reduction to 3 β Alcohol[4]

- The precursor steroid (enone 9) is dissolved in tetrahydrofuran (THF).
- The solution is cooled to -78 °C.
- K-Selectride is added to the cooled solution.
- The reaction mixture is stirred for 2 hours at -78 °C.
- The reaction is quenched, and the product is extracted and purified via flash chromatography on silica gel.

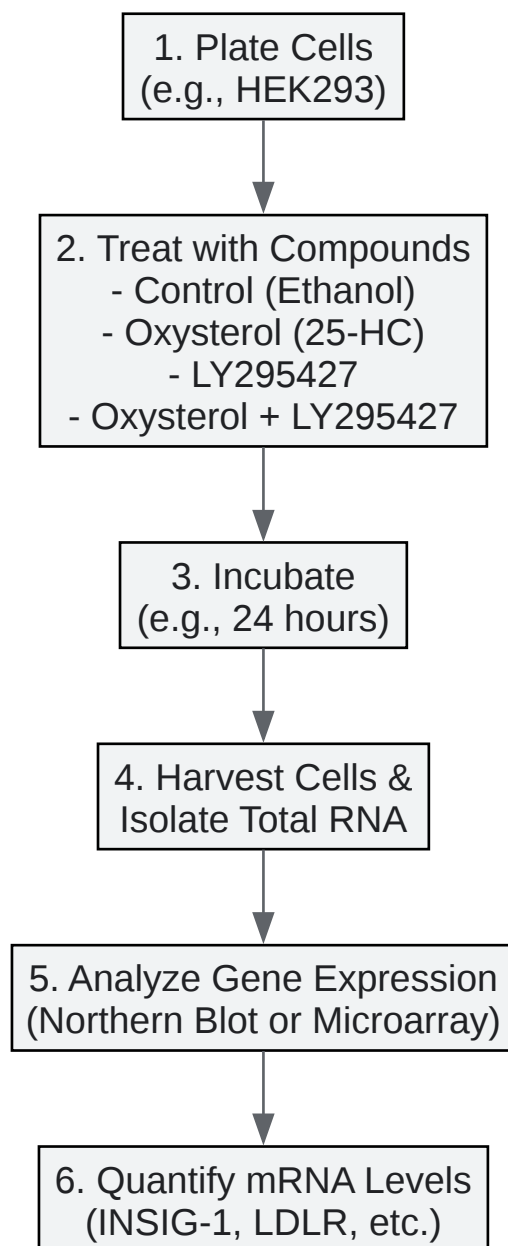
In Vitro Assay for SREBP Processing

To assess the effect of LY295427 on SREBP processing, cultured cells are used.[1][6]

Protocol: Cellular SREBP Activation Assay[1]

- Cell Culture: Human Embryonic Kidney (HEK293) or Simian Virus 40-transformed human fibroblast (SV589) cells are grown in appropriate media.
- Treatment: Cells are treated with an oxysterol (e.g., 1 μ g/mL 25-HC) to suppress SREBP processing. Concurrently, cells are treated with or without LY295427 (e.g., 20 μ M).
- Incubation: The cells are incubated for a period of 6 to 24 hours.[1]
- Analysis:
 - RNA Isolation: Total RNA is isolated from the cells.
 - Gene Expression: The mRNA levels of INSIG-1 and other SREBP target genes are measured using Northern analysis or cDNA microarrays.[1][6] An increase in these mRNA

levels in the presence of LY295427 indicates a reversal of oxysterol-mediated suppression.



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Fig. 2: Experimental workflow for in vitro gene expression analysis.

Analytical Characterization

The identity and purity of synthesized LY295427 and its intermediates are confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are recorded to confirm the chemical structure. For an intermediate of the enantiomer, spectra were recorded in CDCl_3 on a 300 MHz instrument.[4]
- Infrared (IR) Spectroscopy: IR spectra are recorded to identify functional groups. For example, the IR spectrum of an intermediate ketone showed a characteristic peak at 1717 cm^{-1} . [4]
- Melting Point: Melting points are determined on a micro hot stage to assess purity and are reported uncorrected.[4]
- Optical Rotation: Measured on a polarimeter to determine the stereochemistry of chiral molecules.[4]
- Elemental Analysis: Performed to confirm the empirical formula (e.g., Calcd. C, 83.87; H, 11.99. Found. C, 83.80; H, 11.89 for an intermediate).[4]

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References

- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY295427, a novel hypocholesterolemic agent, enhances $[3\text{H}]25$ -hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
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